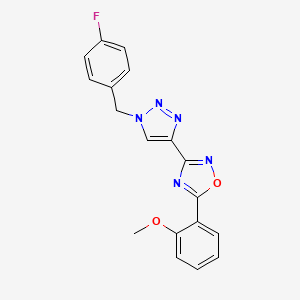

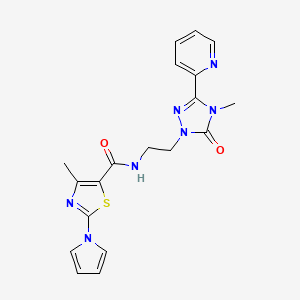

(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-3-(4-ethylphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered heterocyclic moiety with one nitrogen atom . The compound is likely to be a part of a larger class of compounds known as imidazole containing compounds, which are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of such compounds often involves the use of various reagents and catalysts. For instance, the synthesis of similar compounds has been reported using magnesium oxide nanoparticles . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrazole ring and a pyridine ring, both of which are heterocyclic moieties . The presence of these rings is likely to influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the pyrazole ring can undergo reactions such as nucleophilic substitution, electrophilic substitution, and reduction . The pyridine ring can also undergo various reactions such as electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of heterocyclic rings like pyrazole and pyridine is likely to contribute to its solubility, polarity, lipophilicity, and hydrogen bonding capacity .Scientific Research Applications

Structural and Spectroscopic Characterization

Compounds related to (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide have been synthesized and characterized structurally and spectroscopically. For instance, Das et al. (2015) reported the synthesis of rare μ-di-σ pyrazole based bridging keto carbonyl complexes derived from Cd(II) salts, characterized through X-ray crystal structures and spectroscopic methods. These ligands, including similar pyrazole-based compounds, have shown potential as tetradentate NONN-donor ligands, engaged in the coordination around metal centers (Das et al., 2015).

Magnetic Properties

Similar pyrazole-based ligands have been used to synthesize complexes that exhibit unique magnetic properties. For example, Konar et al. (2013) synthesized a pentanuclear Mn(II) cluster with a pyrazole-based ditopic ligand, demonstrating intramolecular antiferromagnetic interaction (Konar et al., 2013).

Corrosion Inhibition

Compounds structurally similar to (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide have been investigated for their corrosion protection behavior. Paul et al. (2020) studied the corrosion protection of mild steel in HCl solution using synthesized carbohydrazide-pyrazole compounds, revealing their high inhibition efficiency (Paul et al., 2020).

Sensor Development

Such compounds have also found applications in developing fluorescence probes. Wei et al. (2022) designed a pyrazole derivative-based fluorescence probe for detecting Al3+ and Fe3+ ions, highlighting the compound's potential in sensing applications (Wei et al., 2022).

Antimicrobial Activity

The pyrazole carbohydrazide derivatives are explored for their antimicrobial properties. Al-Ghamdi (2019) synthesized novel pyrazole derivatives and screened them for antimicrobial activities, showing their potential in medical applications (Al-Ghamdi, 2019).

Future Directions

The compound could be explored further for its potential applications in various fields. For instance, similar compounds have shown a broad range of biological activities, making them potential candidates for drug development . Additionally, new synthetic routes could be explored to improve the efficiency and selectivity of the synthesis process .

properties

CAS RN |

403650-69-1 |

|---|---|

Product Name |

(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide |

Molecular Formula |

C18H17N5O |

Molecular Weight |

319.368 |

IUPAC Name |

3-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H17N5O/c1-2-13-5-7-15(8-6-13)16-10-17(22-21-16)18(24)23-20-12-14-4-3-9-19-11-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |

InChI Key |

WNQXBWWFSFUKSP-UDWIEESQSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2608278.png)

![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)

![2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2608282.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2608285.png)

![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2608286.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2608297.png)

![2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608298.png)

![N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2608300.png)